2,2'-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile
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Overview
Description
2,2’-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of malononitrile groups linked through a hexane chain and substituted phenylene rings. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of hexane-1,6-diamine with 2-methyl-4,1-phenylenediamine in the presence of formaldehyde to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with malononitrile under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2,2’-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine: A simpler analog with similar hexane chain but lacking the substituted phenylene rings and malononitrile groups.
2-Methyl-4,1-phenylenediamine: Shares the phenylene ring structure but lacks the hexane chain and malononitrile groups.
Malononitrile: Contains the nitrile groups but lacks the complex structure of the target compound.
Uniqueness
2,2’-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile is unique due to its combination of hexane chain, substituted phenylene rings, and malononitrile groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
76905-54-9 |
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Molecular Formula |
C30H32N6 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[4-[6-[4-(2,2-dicyanoethenyl)-N,3-dimethylanilino]hexyl-methylamino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C30H32N6/c1-23-15-29(11-9-27(23)17-25(19-31)20-32)35(3)13-7-5-6-8-14-36(4)30-12-10-28(24(2)16-30)18-26(21-33)22-34/h9-12,15-18H,5-8,13-14H2,1-4H3 |
InChI Key |
YJXYEXVSERPXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CCCCCCN(C)C2=CC(=C(C=C2)C=C(C#N)C#N)C)C=C(C#N)C#N |
Origin of Product |
United States |
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